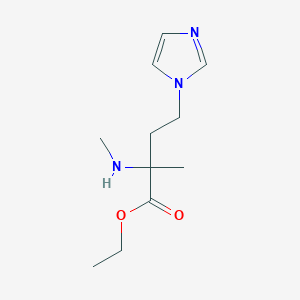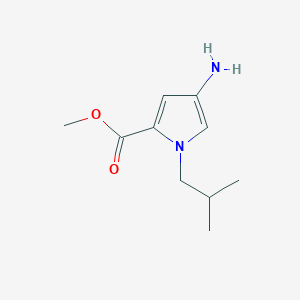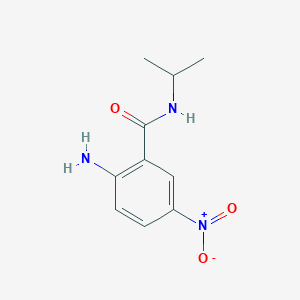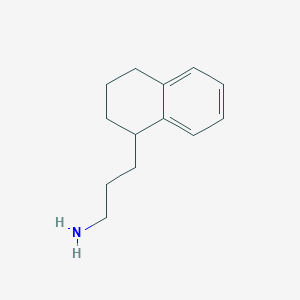
Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate typically involves the reaction of 4-(1h-imidazol-1-yl)benzaldehyde with appropriate reagents under controlled conditions. One common method involves the Claisen-Schmidt condensation reaction, where 4-(1h-imidazol-1-yl)benzaldehyde is reacted with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . The reaction mixture is then subjected to recrystallization from hot methanol to obtain the desired product in good yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antifungal and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of nitric oxide synthase, leading to reduced production of nitric oxide . This interaction can affect various biological pathways and processes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate can be compared with other imidazole derivatives, such as:
4-(1H-Imidazol-1-yl)phenol: Known for its estrogenic activity and used in the evaluation of phenolic xenoestrogens.
4-(1H-Imidazol-1-yl)benzaldehyde: Used in the synthesis of antifungal and antibacterial agents.
1-(4-Methoxyphenyl)-1H-imidazole: Employed as a catalyst in the epoxidation of olefins.
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
ethyl 4-imidazol-1-yl-2-methyl-2-(methylamino)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-16-10(15)11(2,12-3)5-7-14-8-6-13-9-14/h6,8-9,12H,4-5,7H2,1-3H3 |
Clé InChI |
VMISOHLDKLJDCB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(CCN1C=CN=C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13543859.png)


